1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene
Description
1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene is a substituted benzene derivative with a bromine atom at position 1, a hexyloxy group at position 4, and methyl groups at positions 2 and 3. Its bromine substituent enhances reactivity in palladium-catalyzed reactions, while the hexyloxy group contributes to solubility in nonpolar solvents, making it useful in materials science and polymer chemistry .
For example, bromination of pre-functionalized benzene derivatives or nucleophilic substitution reactions (e.g., replacing a hydroxyl group with a bromine atom) could be employed. describes the synthesis of 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), yielding 72% of the product . Similar strategies may apply to the target compound.
Properties
CAS No. |
177217-27-5 |
|---|---|
Molecular Formula |
C14H21BrO |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-bromo-4-hexoxy-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-4-5-6-7-8-16-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
IRMSAHMJNRFTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)C)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
1-Bromo-4-chloro-2,5-dimethoxybenzene (C₈H₈BrClO₂)
- Structural Features : The title compound crystallizes with a disordered Br/Cl substitution pattern and planar methoxy groups (dihedral angle: 8.8° relative to the benzene ring). This planar conformation facilitates its use as a precursor for polychlorinated biphenyl (PCB) derivatives via Suzuki coupling .
- Reactivity : Bromine’s higher electronegativity compared to chlorine enhances its leaving-group ability in cross-coupling reactions. The methoxy groups further stabilize intermediates through resonance effects.
1,4-Bis(hexyloxy)-2,5-diiodobenzene (C₁₈H₂₈I₂O₂)
- Structural Features : The iodo analogue exhibits a cisymmetric conformation with alkyl chains inclined at 50.3° relative to the aromatic ring, contrasting with the nearly coplanar arrangement (4.1°) in its bromo counterpart. This difference arises from steric and electronic effects of iodine vs. bromine .
- Interactions : The bromo analogue displays Br···Br interactions (3.410 Å), absent in the iodo compound, which instead forms C–H···π networks. These interactions influence packing efficiency and material properties in organic electronics .
Table 1: Structural Comparison of Halogen-Substituted Analogues
| Compound | Halogen Substituents | Alkyl Chain Conformation | Key Interactions |
|---|---|---|---|
| 1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene | Br, hexyloxy | Likely extended | Br···Br (if dimerized) |
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Br, Cl | Planar methoxy groups | None significant |
| 1,4-Bis(hexyloxy)-2,5-diiodobenzene | I, hexyloxy | Inclined (50.3°) | C–H···π |
Alkoxy and Alkyl Chain Variations
1,4-Dibromo-2,5-di(hexyloxy)benzene (C₁₈H₂₈Br₂O₂)
- Applications: This compound serves as a monomer for conjugated polymers. The dual bromine substituents enable sequential cross-coupling reactions, while the hexyloxy groups improve solubility .
- Synthetic Flexibility: Compared to mono-bromo derivatives, dibromo compounds allow for more complex polymer architectures but may require stricter stoichiometric control.
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene (C₉H₁₀BrClO₂)
Toxicity and Substituent Effects
evaluates substituted benzenes’ acute toxicity to Propsilocerus akamusi larvae.
- Dimethylbenzene Isomers : Toxicity decreases in the order 1,2- > 1,3- > 1,4-dimethylbenzene, highlighting the impact of substituent proximity on bioactivity .
- Halogenated Derivatives : Bromine and chlorine substituents generally increase toxicity compared to methyl or methoxy groups due to higher electronegativity and persistence in biological systems .
Table 2: Toxicity of Selected Substituted Benzenes (EC₅₀ Values)
| Compound | EC₅₀ (mg/L) | Toxicity Rank |
|---|---|---|
| p-Chlorophenol | 0.12 | 1 (Highest) |
| Nitrobenzene | 0.35 | 2 |
| 1,2-Dimethylbenzene | 1.20 | 4 |
| 1,4-Dimethylbenzene | 2.50 | 8 |
| Benzene | 4.80 | 11 |
Key Research Findings
- Synthetic Utility : Bromo-substituted benzenes are pivotal in Suzuki-Miyaura reactions, with yields exceeding 70% under optimized conditions .
- Material Science : Alkoxy chain conformation (planar vs. inclined) significantly affects charge transport in organic semiconductors, as seen in bromo vs. iodo analogues .
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